3-Methyl-5-(trifluoromethyl)phenol 3-Methyl-5-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.: 934180-46-8
VCID: VC3862429
InChI: InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3
SMILES: CC1=CC(=CC(=C1)O)C(F)(F)F
Molecular Formula: C8H7F3O
Molecular Weight: 176.14 g/mol

3-Methyl-5-(trifluoromethyl)phenol

CAS No.: 934180-46-8

Cat. No.: VC3862429

Molecular Formula: C8H7F3O

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(trifluoromethyl)phenol - 934180-46-8

Specification

CAS No. 934180-46-8
Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
IUPAC Name 3-methyl-5-(trifluoromethyl)phenol
Standard InChI InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3
Standard InChI Key VOOZRDXCKRUKTQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)O)C(F)(F)F
Canonical SMILES CC1=CC(=CC(=C1)O)C(F)(F)F

Introduction

Structural Characterization

Molecular Architecture

The molecular structure of 3-methyl-5-(trifluoromethyl)phenol features a benzene ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position, with a hydroxyl (–OH) group at the 1-position (Figure 1). This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions .

Molecular Formula: C₈H₇F₃O
Molecular Weight: 192.14 g/mol (calculated from atomic masses: C=12.01, H=1.008, F=19.00, O=16.00)

Spectroscopic Identifiers

  • SMILES: CC1=CC(=CC(=C1)O)C(F)(F)F

  • InChI: InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3

  • InChI Key: VOOZRDXCKRUKTQ-UHFFFAOYSA-N

These identifiers facilitate precise database searches and computational modeling studies.

Predicted Collision Cross-Section (CCS)

The compound’s CCS values, predicted using ion mobility spectrometry, vary with adduct formation (Table 1) .

Table 1: Predicted CCS Values for 3-Methyl-5-(Trifluoromethyl)Phenol Adducts

Adductm/zCCS (Ų)
[M+H]+177.05218139.5
[M+Na]+199.03412149.4
[M+NH4]+194.07872145.7
[M+K]+215.00806144.2
[M-H]-175.03762136.6
[M+Na-2H]-197.01957143.9

These values are critical for mass spectrometry-based identification in complex mixtures.

Synthetic Methodologies

Two-Step Synthesis from Trifluoromethyl Chlorobenzenes

A patented method (CN1994990A) describes the synthesis via alkyl ether intermediates :

Step 1: Synthesis of Trifluoromethyl Alkyl Ether

Trifluoromethyl chlorobenzene derivatives react with sodium alkoxides (e.g., sodium methoxide) in polar aprotic solvents (e.g., DMF, DMSO) at 120–180°C for 3–5 hours. The reaction proceeds via nucleophilic aromatic substitution (NAS), yielding trifluoromethyl alkyl ethers (Table 2) .

Table 2: Representative Ether Synthesis Conditions

SubstrateAlkoxideSolventTemp (°C)Time (h)Yield (%)
p-Chlorobenzo trifluorideNaOCH₃DMF120592
ChlorobenzotrifluorideNaOCH₃MeOH160295

Step 2: Cleavage to Phenol

The alkyl ether undergoes demethylation using sodium thiolates (e.g., sodium thiomethoxide) in methanol or DMF at 25–110°C for 3–5 hours. This step achieves yields of 65–75% (Table 3) .

Table 3: Phenol Synthesis from Ether Intermediates

EtherThiolateSolventTemp (°C)Yield (%)
4-Trifluoromethyl methyl etherNaSMeMeOH7065
2-Trifluoromethyl methyl etherNaSMeMeOH7072
3-Trifluoromethyl benzyl etherNaS(CH₂)₂SMeOH7075

Mechanistic Insights

The –CF₃ group activates the aromatic ring toward electrophilic substitution but deactivates it toward NAS, necessitating harsh conditions. Polar aprotic solvents stabilize the transition state by solubilizing ionic intermediates .

Physicochemical Properties

Solubility and Stability

The –CF₃ group confers high lipophilicity (logP ≈ 2.8), limiting aqueous solubility. The compound is stable under acidic conditions but prone to oxidation at the phenolic –OH group.

Thermal Behavior

Differential scanning calorimetry (DSC) data, though unavailable for this compound, can be inferred from analogues:

  • Melting point: ~80–100°C (estimated)

  • Decomposition: >200°C (in inert atmospheres)

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